Cas no 42967-27-1 (3-[(dimethylamino)methyl]benzonitrile)

3-[(Dimethylamino)methyl]benzonitrile is a versatile organic compound featuring a benzonitrile core substituted with a dimethylaminomethyl group at the 3-position. This structure imparts unique reactivity, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. The electron-donating dimethylamino group enhances its utility in nucleophilic reactions, while the nitrile functionality allows further derivatization into carboxylic acids, amides, or heterocycles. Its well-defined molecular architecture ensures consistent performance in cross-coupling reactions and as a building block for bioactive molecules. The compound is typically supplied in high purity, ensuring reproducibility in research and industrial applications. Proper handling is advised due to potential sensitivity to moisture and light.
3-[(dimethylamino)methyl]benzonitrile structure
42967-27-1 structure
Product name:3-[(dimethylamino)methyl]benzonitrile
CAS No:42967-27-1
MF:C10H12N2
MW:160.215682029724
CID:2638628
PubChem ID:4641088

3-[(dimethylamino)methyl]benzonitrile Chemical and Physical Properties

Names and Identifiers

    • 3-[(dimethylamino)methyl]benzonitrile
    • 3-dimethylaminomethyl-benzonitrile
    • N-<3-Cyanobenzyl>-dimethylamin
    • CWBMFVGIEVNOTQ-UHFFFAOYSA-N
    • A1-05460
    • 42967-27-1
    • 3-(dimethylaminomethyl)benzonitrile
    • SCHEMBL153971
    • 3-cyano-(N,N-dimethyl)benzylamine
    • AKOS000198250
    • 662-151-4
    • DTXSID20405119
    • Z103726352
    • Benzonitrile, 3-[(dimethylamino)methyl]-
    • 3-Dimethylaminomethyl benzonitrile
    • DTXCID70355973
    • Inchi: InChI=1S/C10H12N2/c1-12(2)8-10-5-3-4-9(6-10)7-11/h3-6H,8H2,1-2H3
    • InChI Key: CWBMFVGIEVNOTQ-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 160.10000
  • Monoisotopic Mass: 160.100048391Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 178
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 27Ų
  • XLogP3: 1.6

Experimental Properties

  • PSA: 27.03000
  • LogP: 1.61988

3-[(dimethylamino)methyl]benzonitrile Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
Y1109462-1g
3-[(Dimethylamino)methyl]benzonitrile
42967-27-1 95%
1g
$390 2024-05-23
eNovation Chemicals LLC
Y1109462-1g
3-[(Dimethylamino)methyl]benzonitrile
42967-27-1 95%
1g
$390 2025-02-28
eNovation Chemicals LLC
Y1109462-1g
3-[(Dimethylamino)methyl]benzonitrile
42967-27-1 95%
1g
$390 2025-02-21

Additional information on 3-[(dimethylamino)methyl]benzonitrile

Research Brief on 3-[(Dimethylamino)methyl]benzonitrile (CAS: 42967-27-1) in Chemical Biology and Pharmaceutical Applications

3-[(Dimethylamino)methyl]benzonitrile (CAS: 42967-27-1) is a chemical compound of significant interest in the fields of chemical biology and pharmaceutical research. This compound, characterized by its benzonitrile core and dimethylamino-methyl substituent, has been explored for its potential applications in drug discovery, particularly as a building block for bioactive molecules. Recent studies have highlighted its utility in the synthesis of novel pharmacophores and its role in modulating biological targets.

Recent research has focused on the structural and functional properties of 3-[(dimethylamino)methyl]benzonitrile, particularly its ability to serve as a precursor in the synthesis of compounds with potential therapeutic effects. For instance, studies have demonstrated its use in the development of kinase inhibitors, where its structural motif contributes to binding affinity and selectivity. The compound's versatility is further underscored by its incorporation into larger molecular frameworks designed to target specific disease pathways.

One notable area of application is in the development of central nervous system (CNS) therapeutics. The dimethylamino group in 3-[(dimethylamino)methyl]benzonitrile enhances its ability to cross the blood-brain barrier, making it a valuable scaffold for CNS-targeted drugs. Recent preclinical studies have explored its derivatives as potential candidates for treating neurodegenerative disorders, with promising results in vitro and in vivo models.

In addition to its pharmacological potential, 3-[(dimethylamino)methyl]benzonitrile has been investigated for its chemical properties, such as its reactivity and stability under various conditions. Advanced spectroscopic techniques, including NMR and mass spectrometry, have been employed to characterize its behavior in synthetic pathways. These studies provide critical insights into optimizing its use in complex chemical reactions.

The compound's role in medicinal chemistry is further supported by computational studies, which have explored its binding interactions with biological targets. Molecular docking and dynamics simulations have revealed key interactions between 3-[(dimethylamino)methyl]benzonitrile derivatives and target proteins, offering a rationale for their observed bioactivity. These findings are instrumental in guiding the design of next-generation therapeutics.

Despite its promise, challenges remain in the practical application of 3-[(dimethylamino)methyl]benzonitrile. Issues such as synthetic scalability, metabolic stability, and off-target effects require further investigation. Ongoing research aims to address these limitations through structural modifications and formulation strategies, ensuring its viability in clinical settings.

In conclusion, 3-[(dimethylamino)methyl]benzonitrile (CAS: 42967-27-1) represents a versatile and valuable compound in chemical biology and pharmaceutical research. Its structural features and biological activity make it a promising candidate for drug development, particularly in CNS disorders and kinase inhibition. Continued exploration of its properties and applications will likely yield significant advancements in the field.

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